6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile
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Overview
Description
6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. The compound contains a spirocyclic acetal moiety and a nicotinonitrile group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4-Dioxaspiro[4One common method starts with the preparation of 1,4-dioxaspiro[4.5]decan-8-ol, which is then reacted with nicotinonitrile under specific conditions to yield the desired compound .
Industrial Production Methods
While detailed industrial production methods for 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile are not widely documented, the synthesis generally involves scalable chemical processes that ensure high yield and purity. These methods often utilize catalytic reactions and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the spirocyclic acetal or nicotinonitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce primary amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic acetal and nicotinonitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: A related compound with similar structural features but lacking the nicotinonitrile group.
1,4-Dioxaspiro[4.5]decan-8-one: Another similar compound with a ketone group instead of the nicotinonitrile group.
Uniqueness
6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile stands out due to the presence of both the spirocyclic acetal and nicotinonitrile groups, which confer unique chemical properties and reactivity. This combination makes it a valuable compound for various research applications and distinguishes it from other related compounds.
Properties
IUPAC Name |
6-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-9-11-1-2-13(16-10-11)19-12-3-5-14(6-4-12)17-7-8-18-14/h1-2,10,12H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTLMNCOFYHSSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC3=NC=C(C=C3)C#N)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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